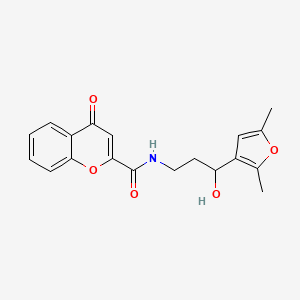

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a chromene ring, and an amide group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring and the chromene ring would contribute to the rigidity of the molecule, while the amide group could participate in hydrogen bonding .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The furan ring is aromatic and could participate in electrophilic aromatic substitution reactions. The amide group could undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the furan and chromene rings could contribute to its stability and solubility .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Properties

Stable Fused Dienolates for Diversity-Oriented Synthesis : A novel one-pot three-step method has been developed for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives, highlighting the compound's role in generating a diverse range of biologically active compounds through hydrolysis of 4-cyanobuta-1,3-dienolate salts. This method facilitated the rapid generation of a 55-compound library, demonstrating the compound's versatility in chemical synthesis (Vodolazhenko et al., 2012).

Isolation of Synthesis Intermediates : The reaction of N-alkyl-2-imino-2H-chromene-3-carboxamides with dimethyl acetylenedicarboxylate (DMAD) showcased the isolation of new tricyclic products, highlighting the compound's role in the synthesis of complex molecules and its potential applications in medicinal chemistry and material sciences (Fattahi et al., 2018).

Applications in Material Science and Bioactive Compound Development

Synthesis and Characterization of Bioactive Compounds : The synthesis of 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide, and its identification using NMR and MS techniques, illustrates the compound's relevance in the development of bioactive molecules with potential therapeutic applications (Chen et al., 2012).

Crystal Structure Analysis for Drug Design : The study of the crystal structures of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives aids in understanding the molecular conformation and interactions critical for designing compounds with desired bioactive properties. This information is vital for drug design and development processes (Reis et al., 2013).

Antioxidant and Antibacterial Activities : Research on the solvent-free synthesis of highly functionalized 4H-chromene-3-carboxamide derivatives has shown promising antioxidant and antibacterial activities, underscoring the compound's potential in developing new antimicrobial and protective agents (Chitreddy & Shanmugam, 2017).

Wirkmechanismus

Target of Action

The compound “N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic molecule that contains a furan ring and a chromene ring. Furan derivatives are known to interact with various biological targets, including enzymes and receptors . Chromene derivatives are also known to exhibit a wide range of biological activities .

Biochemical Pathways

Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it might affect. Furan and chromene derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Furan derivatives are generally well absorbed and can be metabolized by the liver . Chromene derivatives also tend to have good bioavailability .

Result of Action

Furan and chromene derivatives are known to have a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Eigenschaften

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-11-9-14(12(2)24-11)15(21)7-8-20-19(23)18-10-16(22)13-5-3-4-6-17(13)25-18/h3-6,9-10,15,21H,7-8H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMNTIRGAFAVSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC(=O)C3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2601121.png)

![Ethyl 4-[(4-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2601127.png)

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile](/img/structure/B2601130.png)

![7-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2601131.png)